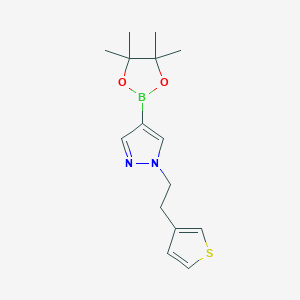
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole is a complex organic compound that features a boronate ester group and a pyrazole ring
Preparation Methods
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thiophene group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Formation of the boronate ester: The boronate ester group can be introduced by reacting the pyrazole-thiophene intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole can undergo various chemical reactions:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole.
Substitution: The thiophene group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The pyrazole ring is a common pharmacophore in drug design, and the boronate ester group can be used for targeted drug delivery.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole depends on its application. In medicinal chemistry, the pyrazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in targeted drug delivery.
Comparison with Similar Compounds
Similar compounds include other boronate esters and pyrazole derivatives. For example:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the thiophene group but has similar reactivity.
1-(2-(Thiophen-3-yl)ethyl)-1H-pyrazole: Lacks the boronate ester group but retains the thiophene and pyrazole moieties.
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(thiophen-3-yl)ethyl)-1H-pyrazole lies in the combination of these functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C15H21BN2O2S |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-thiophen-3-ylethyl)pyrazole |
InChI |
InChI=1S/C15H21BN2O2S/c1-14(2)15(3,4)20-16(19-14)13-9-17-18(10-13)7-5-12-6-8-21-11-12/h6,8-11H,5,7H2,1-4H3 |
InChI Key |
XAKGOKWIGDBCIW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)
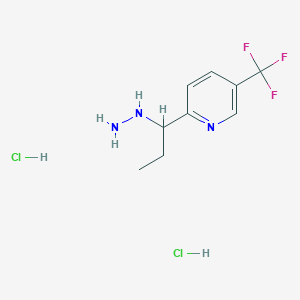
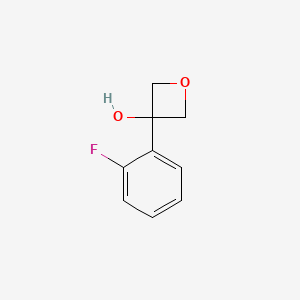
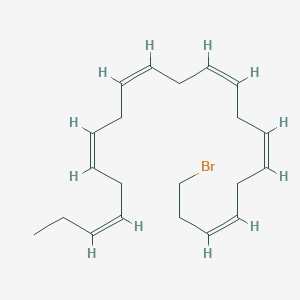
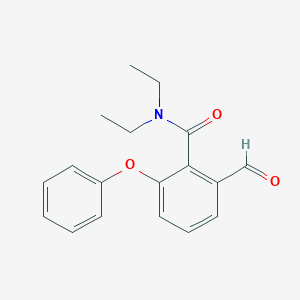
![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)
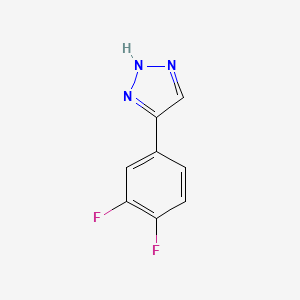
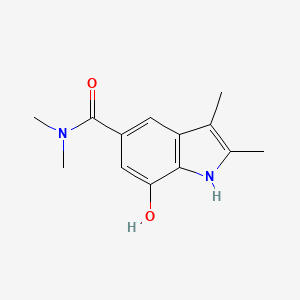

![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
